N-(2-cyanophenyl)-2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(2-cyanophenyl)-2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2/c19-14-5-7-15(8-6-14)23-10-9-22(18(23)25)12-17(24)21-16-4-2-1-3-13(16)11-20/h1-8H,9-10,12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDIIMRHSENNDDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NC2=CC=CC=C2C#N)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-cyanophenyl)-2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C17H16FN3O2
- Molecular Weight : 313.33 g/mol
- IUPAC Name : this compound
This compound functions primarily as an inhibitor of specific enzymes involved in metabolic pathways. It has been identified as a potential inhibitor of squalene synthase, an enzyme crucial for cholesterol biosynthesis, which links it to lipid metabolism regulation .
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of imidazolidinones have shown promise as inhibitors of cancer cell proliferation by inducing apoptosis in various cancer cell lines, such as prostate and breast cancer cells .
Inhibition of Enzymatic Activity
The compound has been shown to inhibit the activity of stearoyl-CoA desaturase (SCD), an enzyme implicated in fatty acid metabolism and linked to obesity and diabetes. This inhibition can lead to altered lipid profiles and reduced adipogenesis, suggesting potential applications in metabolic disorders .
Study 1: Anticancer Efficacy
In a controlled study involving human breast cancer cell lines (MCF-7), this compound demonstrated a dose-dependent reduction in cell viability. The study reported an IC50 value of approximately 12 µM, indicating potent activity against these cancer cells .
Study 2: Metabolic Impact
Another investigation focused on the metabolic effects of the compound in diabetic mice models. Administration of the compound resulted in a significant decrease in blood glucose levels and improved insulin sensitivity, highlighting its potential role in managing type 2 diabetes .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below summarizes key structural analogs and their distinguishing features:
Key Structural and Functional Differences
Aromatic Substituents: The cyano group in the target compound (electron-withdrawing) contrasts with chloro () and methoxy () substituents in analogs. Cyano groups may enhance binding to polar active sites (e.g., kinases or proteases), whereas chloro groups could improve halogen bonding with biomolecules . Fluorophenyl vs.
Heterocyclic Moieties :
- The 2-oxoimidazolidin core is conserved across analogs, but substitutions at the N1 position vary. For example, ’s compound includes a furan-2-ylmethyl group, which could engage in hydrogen bonding or π-stacking interactions absent in the target compound .
Physicochemical Properties: The methoxy group in ’s analog likely improves aqueous solubility compared to the target’s cyano group, which may reduce permeability but enhance target specificity . Molecular weights range from ~363 to 365.8, suggesting similar pharmacokinetic profiles, though substituents like isopropyl or furan could alter metabolic stability .
Q & A
Basic: What synthetic strategies are recommended for preparing N-(2-cyanophenyl)-2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with substitution and reduction steps. For example:
- Substitution Reaction: React 4-fluorophenyl precursors with cyanophenyl derivatives under alkaline conditions to introduce the imidazolidinone ring .
- Reduction: Use iron powder or catalytic hydrogenation under acidic conditions to reduce nitro intermediates to aniline derivatives .
- Condensation: Employ condensing agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to couple intermediates with cyanoacetamide groups .
Optimization Tips: - Adjust pH and temperature to minimize side reactions (e.g., hydrolysis of the cyanophenyl group).
- Use dichloromethane or DMF as solvents to enhance solubility of intermediates .
Basic: How can the structural conformation and hydrogen-bonding interactions of this compound be characterized?
Methodological Answer:
- X-ray Crystallography: Resolve asymmetric unit conformations and hydrogen-bonding patterns (e.g., N–H⋯O interactions forming R₂²(10) dimers) .
- Spectroscopy: Use FT-IR to confirm carbonyl (C=O) and amide (N–H) stretches. NMR (¹H/¹³C) can identify substituent effects on aromatic protons and imidazolidinone ring geometry .
- Computational Modeling: Compare experimental data with DFT-optimized structures to validate dihedral angles between fluorophenyl and cyanophenyl moieties .
Advanced: How do conformational differences in the crystal lattice impact biological activity predictions?
Methodological Answer:
Conformational flexibility (e.g., dihedral angles ranging from 44.5° to 77.5° between aromatic rings) can alter binding affinity to biological targets . To address this:
- Perform molecular dynamics simulations to assess stable conformations in aqueous vs. hydrophobic environments.
- Correlate crystallographic data with SAR studies to identify bioactive conformers. For example, steric repulsion in molecule A (54.8° dihedral) may reduce target engagement compared to molecule B (76.2°) .
Advanced: What experimental approaches resolve contradictions in biological activity data across studies?
Methodological Answer:
Contradictions may arise from impurities or polymorphic forms. Recommended steps:
- Purification: Use column chromatography or recrystallization (e.g., methylene chloride/hexane) to isolate >95% pure batches .
- Assay Validation: Standardize cell-based assays (e.g., enzyme inhibition IC₅₀) with positive controls (e.g., known kinase inhibitors) .
- Metabolite Screening: Use LC-MS to rule out off-target effects from degradation products like 4-fluorophenylacetic acid .
Basic: What pharmacological targets are plausible for this compound based on structural analogs?
Methodological Answer:
The fluorophenyl and imidazolidinone moieties suggest kinase or protease inhibition. For example:
- Kinase Binding: The acetamide group may mimic ATP-binding motifs, similar to AZD8931 derivatives targeting EGFR .
- Anti-inflammatory Activity: Structural analogs with benzimidazole cores show COX-2 inhibition via hydrogen bonding to active-site arginine residues .
Advanced: How can computational methods guide the optimization of reaction pathways for scale-up?
Methodological Answer:
- Process Simulation: Use Aspen Plus or COMSOL to model heat transfer and mixing efficiency in continuous flow reactors .
- Kinetic Analysis: Apply Arrhenius plots to determine activation energies for critical steps (e.g., nitro reduction) and optimize residence times .
- Impurity Profiling: Pair HPLC with machine learning to predict byproduct formation under varying pH and temperature .
Basic: What analytical techniques are critical for verifying the compound’s stability under storage conditions?
Methodological Answer:
- Accelerated Stability Testing: Use thermal gravimetric analysis (TGA) and humidity chambers (40°C/75% RH) to assess degradation over 4 weeks.
- HPLC-MS: Monitor hydrolysis of the imidazolidinone ring or cyanophenyl group .
- Solid-State NMR: Detect polymorph transitions (e.g., amorphous to crystalline) that alter solubility .
Advanced: How can isotopic labeling (e.g., ¹⁸O/¹⁵N) elucidate metabolic pathways in vivo?
Methodological Answer:
- Synthesis of Labeled Analogs: Introduce ¹⁵N into the imidazolidinone ring via ammonia reduction .
- Tracer Studies: Administer labeled compound to model organisms and use MS/MS to track metabolites (e.g., fluorophenyl glucuronide conjugates) .
- Enzyme Mapping: Correlate isotopic patterns with CYP450 isoform activity using liver microsomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
